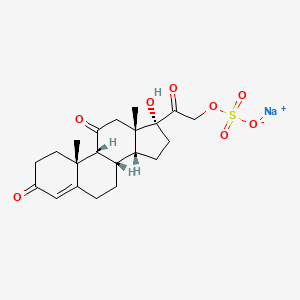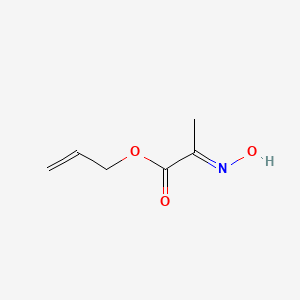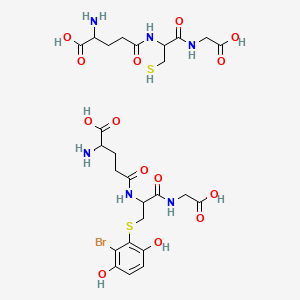
Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 301221-57-8 . It has a molecular weight of 244.33 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9-10,15H,4-8,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It’s typically stored in a refrigerator .Scientific Research Applications
Synthesis of Pim-1 Inhibitors
This compound can be used as a reactant for the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors can be used in cancer research.
Development of GPR119 Agonists
It can also be used in the development of selective GPR119 agonists . GPR119 is a receptor that plays a role in glucose homeostasis, and agonists can potentially be used in the treatment of type II diabetes.
α-Arylation of Aldehydes
This compound can be used as a reactant for α-arylation of aldehydes . This is a key reaction in organic synthesis, used in the production of various pharmaceuticals and fine chemicals.
Enantioselective α-Benzylation of Aldehydes
It can be used in enantioselective α-benzylation of aldehydes via photoredox organocatalysis . This is a useful reaction in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
Enantioselective α-Triflouromethylation of Aldehydes
This compound can be used in enantioselective α-triflouromethylation of aldehydes . This reaction is important in the synthesis of bioactive molecules, as trifluoromethyl groups are often found in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been used as semi-flexible linkers in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .
Mode of Action
As a potential linker in protacs, it may facilitate the interaction between the target protein and an e3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
If used in protacs, it could potentially influence protein degradation pathways .
Result of Action
If used as a linker in protacs, it could potentially lead to the degradation of specific target proteins .
Safety and Hazards
The compound is considered hazardous and has the following hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYEYHPFWQATF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)



